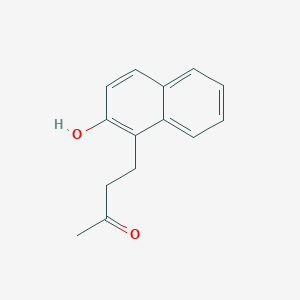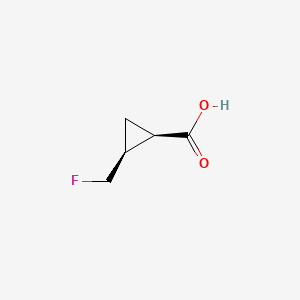
(1R,2S)-2-(Fluoromethyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(Fluoromethyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with a fluoromethyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Fluoromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by the introduction of the fluoromethyl group. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring. The fluoromethyl group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(Fluoromethyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(Fluoromethyl)cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1R,2S)-2-(Fluoromethyl)cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The cyclopropane ring’s strained structure can also play a role in its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-(Chloromethyl)cyclopropanecarboxylic acid
- (1R,2S)-2-(Bromomethyl)cyclopropanecarboxylic acid
- (1R,2S)-2-(Hydroxymethyl)cyclopropanecarboxylic acid
Uniqueness
(1R,2S)-2-(Fluoromethyl)cyclopropanecarboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and reactivity compared to its chloro, bromo, and hydroxy analogs .
Eigenschaften
Molekularformel |
C5H7FO2 |
|---|---|
Molekulargewicht |
118.11 g/mol |
IUPAC-Name |
(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7FO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4-/m1/s1 |
InChI-Schlüssel |
UGMUWEAHMRSJRQ-QWWZWVQMSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]1C(=O)O)CF |
Kanonische SMILES |
C1C(C1C(=O)O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)
![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)

![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)

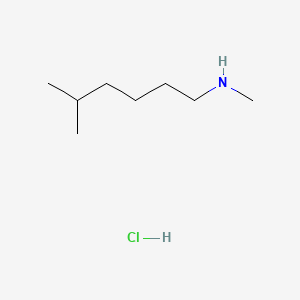
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)
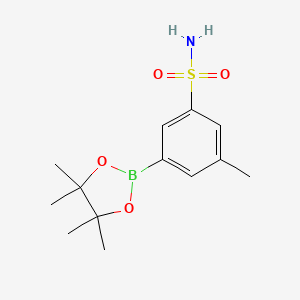

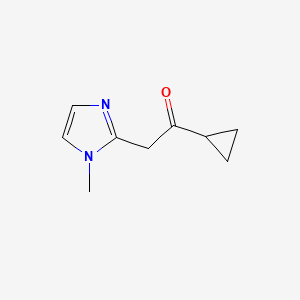

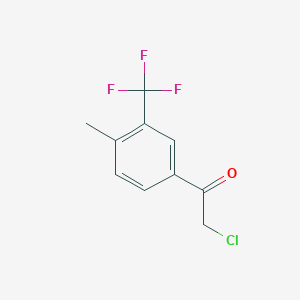
![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)
